9-(2-thietanyl)-9H-carbazole
Description
9-(2-Thietanyl)-9H-carbazole is a carbazole derivative featuring a 2-thietanyl (a three-membered sulfur-containing ring) substituent at the 9-position of the carbazole core. Carbazole derivatives are widely studied for their π-conjugated systems, which enable applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors .
Properties
IUPAC Name |
9-(thietan-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16(13)15-9-10-17-15/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVHMWPFCDZHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC1N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Optical Properties
The optical properties of carbazole derivatives are highly dependent on substituent-induced conjugation and steric effects:
Inference for 9-(2-Thietanyl)-9H-Carbazole: The thietanyl group’s smaller size compared to thienyl may reduce steric hindrance, allowing partial conjugation. However, its saturated structure limits π-extension, likely resulting in a blue-shifted absorption (~330–340 nm) relative to thienyl derivatives.
Electronic and Charge Transport Properties
Substituents at the 9-position significantly alter HOMO-LUMO levels and charge transport:
Inference for this compound: The electron-rich sulfur atom in thietanyl may raise the HOMO level slightly compared to alkyl substituents, enhancing hole transport.
Structural and Crystallographic Features
Crystal packing and intermolecular interactions are critical for material properties:
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